

Application Notes and Protocols: GDC-0834 for Immunoprecipitation of BTK

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Compound of Interest

Compound Name: GDC-0834 (S-enantiomer)

Cat. No.: B1663581

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Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase critical for the development and signaling of B-lymphocytes. Its role in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target. GDC-0834 is a potent and selective, reversible inhibitor of BTK. These application notes provide detailed protocols for the use of GDC-0834 in the immunoprecipitation of BTK, a technique crucial for studying protein-protein interactions, post-translational modifications, and enzymatic activity.

Note on Stereochemistry: The clinically investigated inhibitor is GDC-0834, the (R)-enantiomer. While some vendors may list an "S-enantiomer" for research purposes, the published scientific literature and clinical studies focus on the (R)-enantiomer as the active BTK inhibitor.

Data Presentation

Table 1: In Vitro Inhibitory Activity of GDC-0834 against BTK

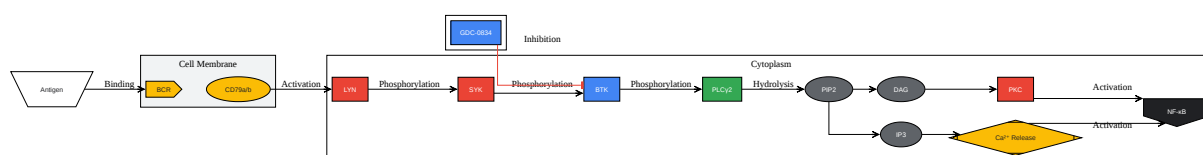
Parameter	Value	Assay Type	Source
IC50	5.9 ± 1.1 nM	Biochemical (Cell-free)	[1]
IC50	6.4 ± 1.6 nM	Cellular (Rat Splenocytes)	[1]

Table 2: In Vivo Inhibition of BTK Phosphorylation by GDC-0834

Species	IC50	Measurement	Source
Mouse	1.1 µM	pBTK-Tyr223 Inhibition in Blood	[1]
Rat	5.6 ± 1.6 µM	pBTK-Tyr223 Inhibition in Blood	[1]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.



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Caption: BTK Signaling Pathway in B-Cells.

Experimental Protocols

Protocol 1: Immunoprecipitation of BTK from Cell Lysate using GDC-0834

This protocol describes the immunoprecipitation (IP) of BTK from cell lysates. As GDC-0834 is a reversible inhibitor, its use in IP can help stabilize BTK in a specific conformation for co-immunoprecipitation studies. For general BTK IP, a specific anti-BTK antibody is recommended.

Materials:

- Cells expressing BTK (e.g., Ramos, THP-1)
- GDC-0834 (R-enantiomer)
- Ice-cold Phosphate Buffered Saline (PBS)
- RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
- Anti-BTK Antibody (for positive control)
- Protein A/G magnetic beads
- Magnetic separator
- Elution Buffer (e.g., Glycine-HCl, pH 2.5)
- Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
- 2x Laemmli sample buffer

Procedure:

- Cell Culture and Lysis:
 - Culture cells to the desired density.
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer on ice for 30 minutes with periodic vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (protein lysate).
- Pre-clearing the Lysate:
 - Add 20 µL of protein A/G magnetic bead slurry to 1 mg of protein lysate.
 - Incubate for 1 hour at 4°C with gentle rotation.
 - Place the tube on a magnetic separator and transfer the supernatant to a fresh tube.
- Immunoprecipitation:
 - To the pre-cleared lysate, add the anti-BTK antibody or GDC-0834. For GDC-0834, a concentration range of 1-10 µM can be tested.
 - Incubate overnight at 4°C with gentle rotation.
 - Add 50 µL of pre-washed protein A/G magnetic bead slurry.
 - Incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
 - Collect the beads using a magnetic separator and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold lysis buffer.
 - Wash the beads once with 1 mL of ice-cold PBS.

- Elution:
 - Elute the protein by adding 50 μ L of elution buffer and incubating for 5-10 minutes at room temperature.
 - Separate the beads with a magnetic separator and collect the supernatant containing the eluted proteins.
 - Neutralize the eluate by adding neutralization buffer.
 - Alternatively, for SDS-PAGE analysis, resuspend the beads in 50 μ L of 2x Laemmli sample buffer and boil for 5-10 minutes.
- Analysis:
 - The eluted proteins can be analyzed by Western blotting, mass spectrometry, or kinase assays.

Protocol 2: Biochemical BTK Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of GDC-0834 on BTK in a biochemical assay.

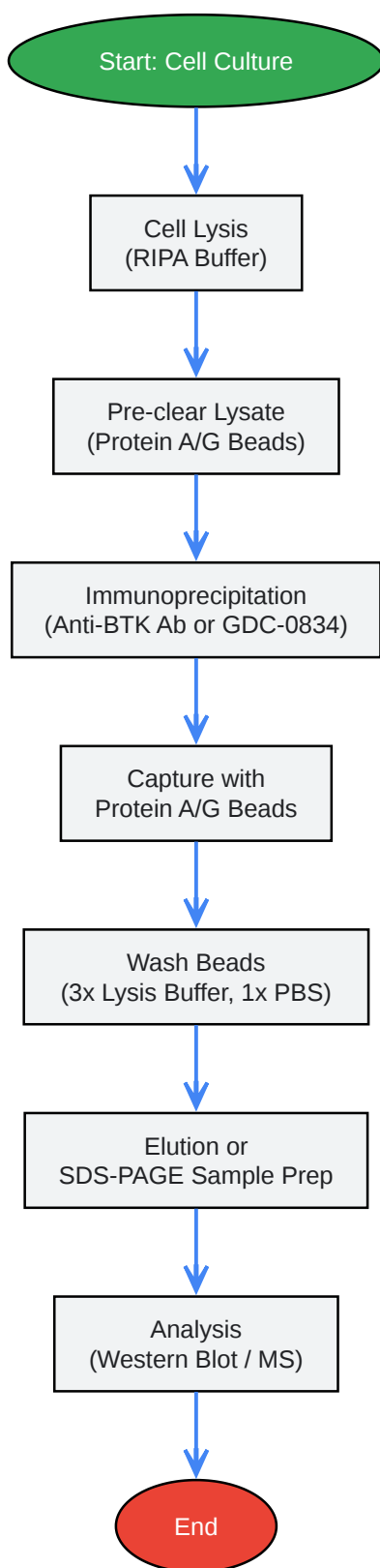
Materials:

- Recombinant BTK enzyme
- Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μ M DTT)
- ATP
- Peptide substrate (e.g., Poly (4:1 Glu, Tyr))
- GDC-0834 (serial dilutions)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates

Procedure:

- Assay Setup:
 - Add 1 μ L of GDC-0834 at various concentrations (or DMSO as a vehicle control) to the wells of a 384-well plate.
 - Add 2 μ L of recombinant BTK enzyme diluted in kinase buffer.
 - Incubate for 15-30 minutes at room temperature.
- Kinase Reaction:
 - Initiate the reaction by adding 2 μ L of a mixture of the peptide substrate and ATP (final concentration of ATP should be at or near the K_m for BTK).
 - Incubate for 60 minutes at 30°C.
- Signal Detection:
 - Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
 - Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of GDC-0834 relative to the DMSO control.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Experimental Workflow



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Caption: Immunoprecipitation Workflow.

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References

- 1. medchemexpress.com [medchemexpress.com]
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